molecular formula C9H10BNO2 B3023033 (3-methyl-1H-indol-5-yl)boronic acid CAS No. 590417-54-2

(3-methyl-1H-indol-5-yl)boronic acid

Cat. No.: B3023033
CAS No.: 590417-54-2
M. Wt: 174.99 g/mol
InChI Key: YLJHTMTUVOSOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its role in various chemical reactions, particularly in the field of organic synthesis. The presence of both the indole and boronic acid moieties in its structure makes it a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Boronic acids, in general, can form complexes with lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen, and also behave as electrophiles . This suggests that (3-methyl-1H-indol-5-yl)boronic acid might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways.

Pharmacokinetics

The suzuki–miyaura coupling reaction, which involves organoboron reagents like this compound, is known for its exceptionally mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This suggests that this compound might have favorable ADME properties.

Result of Action

Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . This suggests that this compound might have similar effects.

Action Environment

It’s worth noting that boronic esters are sensitive to hydrolysis under mild acidic or basic conditions, and to proteodeboronation, oxidation, and nucleophilic attack . This suggests that the action of this compound might be influenced by environmental factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1H-indol-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 3-methylindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1H-indol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • (3-methyl-1H-indol-2-yl)boronic acid
  • (5-methyl-1H-indol-3-yl)boronic acid
  • (3-methyl-1H-indol-7-yl)boronic acid

Uniqueness

(3-methyl-1H-indol-5-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the indole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .

Properties

IUPAC Name

(3-methyl-1H-indol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJHTMTUVOSOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NC=C2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-methyl-1H-indol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-methyl-1H-indol-5-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-methyl-1H-indol-5-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-methyl-1H-indol-5-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-methyl-1H-indol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-methyl-1H-indol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.